N-Benzyl-N,N-dimethyltridecan-1-aminium

Description

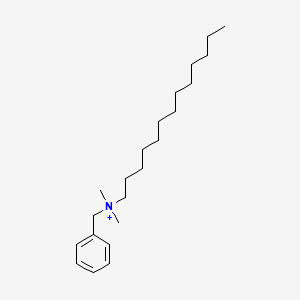

Structure

3D Structure

Properties

Key on ui mechanism of action |

Although not entirely elucidated, the bactericidal action of benzalkonium chloride is believed to be due to the disruption of intermolecular interactions. Such disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents. Additionally, other important molecular complexes like enzymes which control the maintenance of a great range of respiratory and metabolic cellular activities, are also susceptible to such deactivation. Consequently, a variety of critical intermolecular interactions and tertiary structures in very highly specific biochemical systems that allow bacterial agents to function normally can be readily disrupted or deactivated by cationic surfactants like benzalkonium chloride.. |

|---|---|

Molecular Formula |

C22H40N+ |

Molecular Weight |

318.6 g/mol |

IUPAC Name |

benzyl-dimethyl-tridecylazanium |

InChI |

InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1 |

InChI Key |

VVZBFOKBSDGVGZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Overview of Quaternary Ammonium Compounds Qacs in Modern Chemical Science

Quaternary Ammonium (B1175870) Compounds (QACs) represent a broad and versatile class of organic compounds characterized by a positively charged polyatomic ion of the structure [NR4]+. mpbio.com In this structure, 'N' is a central nitrogen atom bonded to four organic groups (R), which can be alkyl or aryl groups of the same or different types. mpbio.com A key feature of QACs is that they are permanently charged, irrespective of the pH of their solution. mpbio.com

In modern chemical science, QACs are the subject of extensive research and application due to their diverse functionalities. They are widely recognized for their roles as antimicrobials, surfactants, preservatives, and antistatic agents. nih.govglpbio.com Their utility extends to various domains, including roles as phase transfer catalysts in organic synthesis, and as key ingredients in the formulation of fabric softeners and hair conditioners. mpbio.com The multifaceted nature of QACs stems from their amphiphilic structure, typically possessing a hydrophilic cationic head and a hydrophobic organic tail, which allows them to interact with a wide range of chemical and biological systems.

Structural and Chemical Definition of N Benzyl N,n Dimethyltridecan 1 Aminium Within the Benzalkonium Homologues

N-Benzyl-N,N-dimethyltridecan-1-aminium is a specific member of the benzalkonium chloride (BAC) family, a well-known group of QACs. wikipedia.orgcarlroth.com The defining structural feature of benzalkonium chlorides is a quaternary ammonium (B1175870) cation substituted with a benzyl (B1604629) group, two methyl groups, and a long-chain alkyl group. drugbank.com this compound is specifically the homologue where the alkyl chain is a tridecyl group, consisting of thirteen carbon atoms.

The general chemical structure of benzalkonium chlorides can be represented as [C6H5CH2N(CH3)2R]+, where 'R' is an alkyl group. For this compound, the 'R' group is -C13H27. This specific chain length influences its physicochemical properties, such as its hydrophobicity and surfactant capabilities, distinguishing it from other homologues in the series (e.g., those with C12, C14, or C16 alkyl chains). wikipedia.org

Below is a table detailing the structural information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C22H40N+ |

| Structure | A quaternary ammonium cation with a central nitrogen atom bonded to a benzyl group, two methyl groups, and a tridecyl (C13) alkyl chain. |

Current Research Landscape and Scholarly Significance of N Benzyl N,n Dimethyltridecan 1 Aminium Derivatives

Established Quaternization Protocols for this compound Synthesis

Quaternization of tertiary amines is a fundamental process for the synthesis of quaternary ammonium (B1175870) salts like this compound. This process involves the alkylation of a tertiary amine, converting the neutral amine into a positively charged quaternary ammonium cation. Three primary synthetic approaches are recognized for the preparation of this class of compounds. researchgate.net

Direct Quaternization of N,N-Dimethylbenzylamines with Long-Chain n-Alkylbromides

A widely utilized method for synthesizing this compound and its homologs is the direct quaternization of N,N-dimethylbenzylamine with a long-chain n-alkylbromide, such as 1-bromotridecane. researchgate.netjcu.cz This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic carbon of the alkyl bromide. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dry ethanol. jcu.cz Following the reaction, the solvent is evaporated, and the resulting product can be purified using techniques like column chromatography. jcu.cz This approach is advantageous due to the commercial availability of N,N-dimethylbenzylamine and various long-chain alkyl bromides. jcu.czjcu.cz

A general representation of this reaction is the synthesis of benzalkonium bromides (BAK), which are a mixture of N-benzyl-N,N-dimethylalkan-1-aminium bromides. jcu.cz The synthesis of various BAK homologues (C8, C10, C12, C14, C16, C18, and C20) has been successfully demonstrated using this method. jcu.czjcu.cz

Reaction Scheme:

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| N,N-Dimethylbenzylamine | 1-Bromotridecane | Dry Ethanol | Reflux | This compound bromide |

| N,N-Dimethylbenzylamine | 1-Bromooctane | Dry Ethanol | Reflux | N-Benzyl-N,N-dimethyloctan-1-aminium bromide |

| N,N-Dimethylbenzylamine | 1-Bromodecane | Dry Ethanol | Reflux | N-Benzyl-N,N-dimethyldecan-1-aminium bromide |

| N,N-Dimethylbenzylamine | 1-Bromododecane | Dry Ethanol | Reflux | N-Benzyl-N,N-dimethyldodecan-1-aminium bromide |

Alternative Alkylation of N,N-Dimethyl-n-alkylamines with Benzyl (B1604629) Bromide

An alternative and commonly employed pathway for the synthesis of this compound involves the reaction of a long-chain tertiary amine, N,N-dimethyl-n-tridecylamine, with benzyl bromide. researchgate.netresearchgate.net This method is also a quaternization reaction where the roles of the nucleophile and the alkylating agent are reversed compared to the first approach. This synthetic route is also used for the preparation of benzalkonium bromides. researchgate.netresearchgate.net The general procedure for this synthetic approach is well-documented in the literature. researchgate.netresearchgate.net

Reaction Scheme:

| Reactant 1 | Reactant 2 | Product |

| N,N-Dimethyltridecylamine | Benzyl bromide | This compound bromide |

| N,N-Dimethyloctylamine | Benzyl bromide | N-Benzyl-N,N-dimethyloctan-1-aminium bromide |

| N,N-Dimethyldecylamine | Benzyl bromide | N-Benzyl-N,N-dimethyldecan-1-aminium bromide |

| N,N-Dimethyldodecylamine | Benzyl bromide | N-Benzyl-N,N-dimethyldodecan-1-aminium bromide |

Methylation Reactions of N-n-Alkyl-N-methylbenzylamines

A third synthetic route to this compound involves the methylation of the corresponding secondary amine, N-tridecyl-N-methylbenzylamine. researchgate.net Common methylating agents such as methyl bromide or methyl iodide can be used for this purpose. researchgate.net However, due to the gaseous nature of methyl bromide, methyl iodide is often the preferred reagent in laboratory settings. researchgate.net This method is the least common of the three for preparing benzalkonium salts. researchgate.net The use of environmentally benign methylating agents like dimethyl carbonate is also a viable and greener alternative to traditional alkyl halides.

Reaction Scheme: C₆H₅CH₂N(CH₃)(CH₂)₁₂CH₃ + CH₃I → [C₆H₅CH₂N(CH₃)₂(CH₂)₁₂CH₃]⁺I⁻

Advanced Synthetic Approaches and Catalytic Systems in this compound Chemistry

The synthesis of this compound and related long-chain quaternary ammonium salts (QAS) has evolved beyond traditional methods, embracing advanced techniques that offer improved efficiency, sustainability, and control over reaction parameters. These approaches primarily focus on accelerating the quaternization reaction—typically a type of Menschutkin reaction—and employing sophisticated catalytic systems to facilitate reactions in multiphase environments.

A significant advancement in the synthesis of these compounds is the use of microwave irradiation. This technique can dramatically reduce reaction times and potentially increase yields compared to conventional heating. For instance, a method developed for the synthesis of the closely related N-benzyl-N,N-dimethyltetradecan-1-aminium chloride involves a two-step process under microwave conditions. google.com The first step is the formation of the tertiary amine (tetradecyldimethylamine) from chlorotetradecane and dimethylamine, followed by quaternization with benzyl chloride. google.com This high-speed, efficient method highlights a move towards more modern synthetic technologies in QAS production.

Another advanced approach involves the use of alternative, "green" alkylating agents. While traditional syntheses often rely on alkyl halides, reagents like dimethyl carbonate (DMC) have been explored as more environmentally benign alternatives for methylation steps in QAS synthesis. researchgate.net

The most prominent catalytic systems employed in the chemistry of this compound and its analogues are those used in phase-transfer catalysis (PTC). wikipedia.org QAS like this compound are themselves effective phase-transfer catalysts. innospk.commedchemexpress.com Their amphiphilic nature, combining a hydrophilic quaternary ammonium head with a long hydrophobic alkyl tail, allows them to transport anionic reactants from an aqueous phase into an organic phase where the reaction with an organic-soluble substrate occurs. wikipedia.orgacs.org

The mechanism of PTC involves the QAS cation (Q+) pairing with an anion (A-) in the aqueous phase to form an ion pair [Q+A-]. This ion pair is sufficiently lipophilic to dissolve in the organic phase, where the anion can react. The catalyst then returns to the aqueous phase to repeat the cycle. acs.org This process is crucial for reactions involving immiscible reactants, such as the alkylation of various substrates, esterification, and oxidation reactions. acs.org

Research into PTC has also led to the development of chiral phase-transfer catalysts for asymmetric synthesis. core.ac.ukresearchgate.net While not directly applied to the synthesis of this compound itself, these systems showcase the advanced applications of related QAS structures. Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used to catalyze reactions like the asymmetric alkylation of glycine (B1666218) imines, creating enantiomerically enriched products. core.ac.ukresearchgate.netnih.gov The catalyst's structure, including the steric and electronic properties of the groups attached to the nitrogen atom, significantly impacts its activity and the selectivity of the reaction. core.ac.uk

The table below summarizes reaction conditions for an advanced microwave-assisted synthesis of a homologous compound, demonstrating the parameters involved in such modern techniques.

| Reaction Step | Reactants | Molar Ratio | Temperature (°C) | Microwave Irradiation Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1: Tertiary Amine Formation | Chlorotetradecane : Dimethylamine | 1 : 2 | 125 | 2 | 90.12 (Overall) |

| 2: Quaternization | Tetradecyldimethylamine : Benzyl Chloride | 1 : 1.5 | 90 | 2 |

The versatility of quaternary ammonium salts as phase-transfer catalysts is further illustrated by the variety of catalysts used and the reactions they facilitate.

| Catalyst | Catalyst Type | Typical Application |

|---|---|---|

| Benzyltriethylammonium chloride | Achiral QAS | Alkylation of enolates |

| Methyltricaprylammonium chloride | Achiral QAS | General purpose PTC for various reactions |

| Hexadecyltributylphosphonium bromide | Achiral Phosphonium Salt | Used for higher temperature applications |

| O-(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Chiral QAS (Cinchona alkaloid derivative) | Asymmetric alkylation of glycine enolates |

These advanced synthetic and catalytic approaches underscore the dual role of compounds like this compound in modern chemistry: both as synthetic targets achievable through efficient, modern techniques and as functional molecules that can act as catalysts in other important chemical transformations.

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The molecular structure of this compound has been meticulously investigated using a suite of advanced spectroscopic methods. These techniques provide complementary information that, when integrated, allows for an unambiguous assignment of the compound's constitution and purity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide critical data for the assignment of its molecular framework and for the assessment of its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.4-7.6 ppm, as a multiplet. The benzylic protons (CH₂ adjacent to the aromatic ring) are expected to produce a singlet at approximately 4.7 ppm. The two methyl groups attached to the nitrogen atom would be magnetically equivalent, giving rise to a sharp singlet at around 3.1 ppm. The protons of the long tridecyl chain will show a series of signals in the upfield region. The α-methylene protons (CH₂ adjacent to the nitrogen) are expected to appear as a multiplet around 3.3 ppm. The bulk of the methylene (B1212753) protons of the alkyl chain will generate a broad multiplet centered around 1.3 ppm, while the terminal methyl group of the tridecyl chain is anticipated to be a triplet at approximately 0.88 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The aromatic carbons of the benzyl group are expected to show signals in the range of 129-134 ppm. The benzylic carbon is anticipated at approximately 67 ppm. The N-methyl carbons would likely produce a signal around 52 ppm. The carbons of the tridecyl chain will have characteristic chemical shifts, with the α-carbon appearing at about 65 ppm, the bulk of the methylene carbons between 22 and 32 ppm, and the terminal methyl carbon at roughly 14 ppm. The purity of the compound can be assessed by the absence of any extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.4 - 7.6 (m) | 129.0 - 134.0 |

| Benzylic Protons (Ar-CH₂) | ~4.7 (s) | ~67.0 |

| N-Methyl Protons (N-(CH₃)₂) | ~3.1 (s) | ~52.0 |

| α-Methylene Protons (N-CH₂) | ~3.3 (m) | ~65.0 |

| Alkyl Chain Protons (-(CH₂)₁₀-) | ~1.3 (br m) | 22.0 - 32.0 |

| Terminal Methyl Protons (-CH₃) | ~0.88 (t) | ~14.0 |

(s = singlet, t = triplet, m = multiplet, br m = broad multiplet)

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

The aromatic C-H stretching vibrations of the benzyl group are anticipated to appear at wavenumbers above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the tridecyl and methyl groups are expected to be observed as strong bands in the 2850-2960 cm⁻¹ range. The asymmetric and symmetric stretching of the CH₂ groups will likely be prominent in this region. C-H bending vibrations for the methyl and methylene groups are expected in the 1375-1470 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring of the benzyl group will likely produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ range, although they can be of variable intensity.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C-H Bend (CH₂ and CH₃) | 1375 - 1470 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1000 - 1250 | Variable |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For a quaternary ammonium salt like this compound, techniques such as electrospray ionization (ESI) are typically used.

The mass spectrum is expected to show a prominent peak corresponding to the cation [C₂₂H₄₀N]⁺. The fragmentation of this cation under tandem MS (MS/MS) conditions would likely proceed through several characteristic pathways. A common fragmentation pathway for benzyl-substituted quaternary ammonium ions is the cleavage of the benzyl-nitrogen bond, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91. Another expected fragmentation is the loss of one of the N-methyl groups, resulting in a fragment ion. Fragmentation of the long alkyl chain can also occur, leading to a series of peaks separated by 14 mass units (CH₂). The presence of these characteristic fragment ions would provide strong evidence for the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for the this compound Cation

| Fragment Ion | m/z (predicted) | Description |

|---|---|---|

| [C₂₂H₄₀N]⁺ | 322.3 | Molecular Cation |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [M - CH₃]⁺ | 307.3 | Loss of a methyl group |

| [M - C₁₂H₂₅]⁺ | 152.2 | Cleavage of the tridecyl chain |

Crystallographic Investigations and Solid-State Architecture

Hirshfeld Surface Analysis and π-π Stacking Motifs in Related Benzyl-Containing Salts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules. For benzyl-containing quaternary ammonium salts, this analysis typically reveals a complex interplay of hydrogen bonds, van der Waals forces, and specific interactions involving the aromatic ring.

In studies of related structures, such as benzimidazolium quaternary ammonium salts, Hirshfeld analysis has been employed to explore the crystal packing, which is stabilized by numerous intermolecular interactions. nih.govroyalsocietypublishing.orgnih.govresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the deconvolution of these interactions, showing the percentage contribution of different atom-to-atom contacts. For organic salts, H···H contacts, representing van der Waals forces, typically account for the largest portion of the surface. mdpi.com Other significant interactions often include C···H/H···C contacts, which are indicative of C—H···π interactions, and contacts involving heteroatoms (e.g., O···H, N···H), which correspond to hydrogen bonds. mdpi.com

For a compound like this compound, the analysis would likely highlight significant contributions from H···H interactions due to the long tridecyl chain and the benzyl and methyl groups. The presence of the benzyl group introduces the possibility of C—H···π and π-π stacking interactions, which are crucial in organizing the crystal packing.

The table below, derived from a study on a related benzimidazole-based quaternary ammonium salt, illustrates the typical distribution of intermolecular contacts identified through Hirshfeld surface analysis.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 52.1 | Represents van der Waals forces and is the most significant contributor to the overall crystal packing. |

| C···H/H···C | 23.8 | Indicative of C—H···π interactions between hydrogen atoms and the aromatic rings. |

| O···H/H···O | 11.2 | Corresponds to hydrogen bonding interactions within the crystal lattice. |

π-π Stacking Motifs:

A key feature in the crystal engineering of compounds containing aromatic rings is the π-π stacking interaction. researchgate.net In benzyl-containing ammonium salts, the benzyl groups of adjacent cations can arrange in a face-to-face or offset (slipped-stack) manner. researchgate.net These interactions are a result of electrostatic and van der Waals forces between the delocalized π-systems of the aromatic rings. The geometry and distance of these stacks are critical determinants of the crystal's stability and properties. Typically, the centroid-to-centroid distance in such π-π stacking arrangements falls in the range of 3.3 to 3.8 Å. In some structures, these stacking interactions can lead to the formation of one-dimensional columns or more complex three-dimensional networks, significantly influencing the material's physical characteristics.

Computational Approaches to Conformational Analysis and Stereochemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the conformational preferences and stereochemistry of flexible molecules like this compound. scispace.comnih.govappliedmineralogy.com These theoretical studies allow for the exploration of the potential energy surface to identify stable conformers, estimate energy barriers for rotation around single bonds, and understand how intramolecular and intermolecular forces dictate the molecule's three-dimensional shape.

For quaternary ammonium cations, a key area of investigation is the conformational arrangement of the alkyl chains attached to the central nitrogen atom. The long tridecyl chain in this compound can adopt numerous conformations, ranging from fully extended, linear forms to more compact, folded structures. DFT calculations can determine the relative energies of these conformers. For example, studies on tetraalkylammonium ions have shown that the carbon chain conformations are highly sensitive to the microenvironment and that steric intramolecular interactions play a crucial role in determining the most stable arrangements. rsc.org

Quantum-chemical calculations have been used to predict the gas-phase geometry of related cations, which can then be compared with experimental data from X-ray crystallography to assess the impact of crystal packing forces. researchgate.net For instance, a study on a spirocyclic quaternary ammonium cation used RI-DFT and RI-MP2 methods to predict an energy-minimum geometry that was largely in agreement with the crystal structure, though with slight modifications due to packing forces. researchgate.net

| Conformer | Symmetry | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Conformer A | C2 | 0.0 | Predicted global energy minimum with an envelope conformation. |

| Conformer B | D2 | 13.0 | Higher energy conformer with a twist conformation. |

Such computational approaches are invaluable for understanding the stereochemistry of the molecule. While this compound itself is achiral, computational methods are essential for studying chiral derivatives or for understanding the prochiral faces of the molecule, which can be important in its interactions with chiral environments. Molecular dynamics (MD) simulations can further extend these insights by modeling the dynamic behavior of the cation in different environments, such as in solution or interacting with a biological membrane. nih.gov

Chemical Reactivity and Mechanistic Pathways of N Benzyl N,n Dimethyltridecan 1 Aminium and Its Precursors

In-depth Mechanistic Studies of Quaternization Processes

The synthesis of N-Benzyl-N,N-dimethyltridecan-1-aminium is achieved through a quaternization reaction, a type of Menshutkin reaction, involving the precursor N,N-dimethyltridecylamine and an alkylating agent like benzyl (B1604629) chloride. tue.nl This reaction is a second-order nucleophilic substitution (SN2) where the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide. tue.nl The reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl

Kinetic studies of similar quaternization reactions of tertiary amines with benzyl chloride have shown that the process can be reversible. dnu.dp.ua The reactivity of the tertiary amine is influenced by both its basicity and the steric hindrance around the nitrogen atom. dnu.dp.ua The rate constants of the forward reaction can serve as a measure of the amine's nucleophilicity. dnu.dp.ua

Solvents play a significant role in the quaternization process. Studies on the reaction between N,N-dimethyldecylamine and benzyl chloride have demonstrated that polar aprotic solvents like acetonitrile (B52724) can lead to higher reaction rates. magritek.com However, methanol (B129727) is often considered a better choice for process intensification and product separation. magritek.com The rate of reaction is observed to increase with the dielectric constant of the medium, suggesting the formation of a highly polar and charge-separated transition state. semanticscholar.orgsciensage.info

The quaternization reaction is often exothermic and can be sterically controlled rather than thermodynamically controlled, as indicated by a higher activation energy. tue.nlsemanticscholar.orgsciensage.info A negative entropy of activation suggests a highly ordered transition state with significant charge separation. semanticscholar.orgsciensage.info

A general reaction scheme for the quaternization of a tertiary amine with an alkyl halide is depicted below:

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the alkyl halide.

Step 2: Transition State A transition state is formed where a partial bond exists between the nitrogen and the carbon, and the bond between the carbon and the halide is partially broken.

Step 3: Product Formation The halide ion leaves, resulting in the formation of the quaternary ammonium (B1175870) salt. tue.nl

Environmental Degradation Pathways of Benzylamines during Disinfection Processes

Benzylamines, including precursors to this compound, can be present in municipal wastewater effluents. rsc.org Their fate during disinfection with chlorine or chloramine (B81541) is a significant environmental concern due to the potential formation of harmful disinfection byproducts (DBPs). rsc.orgresearchgate.net

During chlorination, the primary degradation pathway for benzylamines involves the transfer of chlorine to the benzylamine (B48309) nitrogen. rsc.org This is followed by the elimination of hydrochloric acid to form an imine. The imine then undergoes hydrolysis to yield an aldehyde and a lower-order amine. rsc.org For instance, N,N-dimethylbenzylamine can degrade to form formaldehyde (B43269) and N-methylbenzylamine, or benzaldehyde (B42025) and dimethylamine. rsc.org Ring chlorination of the aromatic ring has not been observed as a major pathway. rsc.orgnih.gov

The degradation of tertiary alkylamines during chlorination is typically rapid, leading to the quantitative formation of aldehydes and secondary alkylamines. acs.org

Table 1: Products of Benzylamine Chlorination

| Precursor | Major Products |

|---|---|

| Benzylamine | Benzaldehyde, Benzonitrile |

| N-methylbenzylamine | Formaldehyde, Benzylamine, Benzaldehyde, Monomethylamine |

This table is based on data from a study on the degradation pathways of benzylamines during chlorination. rsc.org

Chloramination of water containing benzylamine precursors can lead to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. researchgate.netnih.govwaterrf.org The reaction products are similar to those of chlorination, but the reactions occur over longer timescales. rsc.org

The formation of NDMA from tertiary dimethylamines like N,N-dimethylbenzylamine during chloramination is a significant concern. rsc.org Studies have shown a molar yield of NDMA as high as 34% from the chloramination of N,N-dimethylbenzylamine. rsc.org This pathway occurs in parallel with the imine formation and hydrolysis pathway and is often accompanied by the formation of benzyl alcohol. rsc.org

The presence of dichloramine is a key factor in NDMA formation. nih.gov While some amine precursors react preferentially with dichloramine, they can also react with monochloramine, albeit at a slower rate. nih.gov The pH of the water plays a crucial role as it influences both the speciation of chloramines and the protonation state of the amine precursors, with the highest NDMA formation occurring when dichloramine and deprotonated amines coexist. nih.gov

To mitigate NDMA formation, one proposed strategy involves treating wastewater with free chlorine for a short period to degrade potent NDMA precursors like N,N-dimethylbenzylamine before adding ammonia (B1221849) to form chloramines for biofouling control. rsc.org

Role of this compound as a Phase-Transfer Catalyst in Organic Reactions

This compound, as a quaternary ammonium salt, can function as a phase-transfer catalyst (PTC). magritek.comwisdomlib.org PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wisdomlib.orgresearchgate.net The catalyst transports a reactant from one phase to another, where it can react more readily. princeton.edu

The mechanism of phase-transfer catalysis typically involves the quaternary ammonium cation forming an ion pair with an anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. princeton.edu After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. princeton.edu

Advantages of using PTCs include:

Elimination of the need for expensive and hazardous organic solvents. princeton.edu

Use of simple and inexpensive reactants. princeton.edu

High yields and purity of products. princeton.edu

Simplified reaction procedures and scalability. princeton.edu

Quaternary ammonium salts are effective in various organic reactions, including alkylation, substitution, and condensation reactions. researchgate.net

Investigation of Catalytic Activity in Polymerization Reactions (e.g., Epoxy Resins, Polyurethane Foams)

Quaternary ammonium compounds, including structures similar to this compound, are known to act as catalysts in polymerization reactions.

In the curing of epoxy resins , quaternary ammonium salts can act as accelerators, particularly in reactions with carboxyl or anhydride (B1165640) functional compounds. paint.orgresearchgate.net They are among the most effective catalysts at moderate temperatures (e.g., 140°C). paint.org The catalytic mechanism involves the activation of the epoxy ring, facilitating its reaction with the curing agent. rsc.org

In the production of polyurethane foams , tertiary amines and their quaternary ammonium derivatives are widely used as catalysts. mingxuchem.comtncintlchem.comekb.eg They play a crucial role in balancing the two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). mingxuchem.comekb.egnbinno.com The catalyst influences the reaction speed, viscosity, and the final cellular structure of the foam, thereby affecting its physical and mechanical properties such as density, hardness, and elasticity. tncintlchem.comnbinno.com The amine catalyst typically constitutes 0.1% to 5.0% of the polyurethane formulation. mingxuchem.comekb.eg

Table 2: Influence of Amine Catalysts on Polyurethane Foam Properties

| Property | Effect of Amine Catalyst |

|---|---|

| Reaction Speed | Controls the curing time of the foam. tncintlchem.com |

| Viscosity | Affects the flow behavior and foam expansion. tncintlchem.com |

| Cellular Structure | Influences the distribution and size of gas bubbles. tncintlchem.com |

| Density | Faster reacting catalysts tend to produce lower-density foams. tncintlchem.com |

| Hardness & Elasticity | Influences the crosslinking density of the polymer. tncintlchem.com |

Reactivity in Cycloaddition and Esterification Reactions (Drawing insights from related N-benzyl compounds)

While specific studies on this compound in cycloaddition and esterification reactions are not prevalent, the reactivity of related N-benzyl compounds provides valuable insights.

Cycloaddition Reactions: N-benzyl ketimines have been shown to participate in [3+2] cycloaddition reactions with arylacetylenes to form triarylpyrrolines, which can then be oxidized to triaryl-2H-pyrroles. acs.org Nickel-catalyzed cycloaddition of aromatic O-benzylketoximes with alkynes can produce isoquinoline (B145761) derivatives through a process involving N-O and C-H bond cleavage. oup.com The periselectivity of cycloaddition reactions between arynes and 2-aza-dienes is governed by the relative nucleophilicities of the nitrogen atom and the N-aryl moiety. researchgate.net

Esterification Reactions: Benzyl esters can be synthesized through the reaction of carboxylic acids with benzyl alcohol, often facilitated by a catalyst. vedantu.com N-methylation of 2-benzyloxypyridine can generate an active benzyl transfer reagent for the preparation of benzyl ethers and esters. beilstein-journals.org This method is compatible with sensitive functional groups. beilstein-journals.org Another approach involves the direct benzylation of carboxylic acids with toluene (B28343) using a palladium catalyst. organic-chemistry.org Niobium(V) chloride has also been used to promote the direct esterification of carboxylic acids with benzyl alcohol. nih.gov

Theoretical and Computational Chemistry Studies Applied to N Benzyl N,n Dimethyltridecan 1 Aminium

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecular system.

The analysis of molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. The MEP maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For N-Benzyl-N,N-dimethyltridecan-1-aminium, the key features of its charge distribution would be a localized positive charge on the quaternary ammonium (B1175870) headgroup, particularly around the nitrogen atom and the attached methyl and benzyl (B1604629) groups. The long tridecyl tail would, in contrast, be nonpolar. This distinct charge separation is fundamental to its surfactant properties and its ability to interact with cell membranes and other surfaces. Studies on similar surfactants have shown that the charge distribution on the hydrogen atoms of the methylene (B1212753) groups near the quaternary nitrogen plays a significant role in their interaction with surfaces.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling of reaction mechanisms and kinetics for this compound has not been specifically detailed in available research. However, the general principles of quaternization reactions are well-understood and can be modeled. The synthesis of such a compound typically involves the reaction of N,N-dimethyltridecylamine with benzyl chloride. Computational models could be used to investigate the SN2 reaction mechanism, calculating the energy profile and the influence of solvents on the reaction rate.

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them particularly well-suited for investigating the interfacial behavior and self-assembly of surfactants like this compound.

MD simulations of various quaternary ammonium surfactants interacting with models of cell membranes (such as dipalmitoylphosphatidylcholine - DPPC - bilayers) have revealed significant insights. nih.gov These studies show that the cationic headgroup of the surfactant interacts strongly with the phosphate (B84403) groups of the lipids in the membrane. rsc.org The hydrophobic alkyl tail, in this case, the tridecyl chain, tends to insert itself into the hydrophobic core of the lipid bilayer. nih.govrsc.org This insertion disrupts the ordered structure of the membrane, leading to increased fluidity, deformation, and in some cases, the formation of pores, which is a key aspect of the compound's antimicrobial activity. nih.govmdpi.com

The aggregation behavior of these surfactants in aqueous solution can also be simulated. Depending on the concentration, surfactants can exist as monomers, form micelles, or other aggregates. MD simulations can predict the critical micelle concentration (CMC) and the structure of these aggregates. The length of the alkyl chain is a critical factor in these processes; longer chains generally lead to a lower CMC and stronger interactions with lipid bilayers. rsc.org

Table 1: Summary of MD Simulation Findings for Quaternary Ammonium Surfactants

| Simulation Aspect | Key Findings |

|---|---|

| Interaction with Lipid Bilayers | Strong electrostatic interaction between the cationic headgroup and phosphate groups of lipids. nih.govrsc.org |

| Membrane Disruption | Insertion of the hydrophobic tail into the bilayer core, leading to altered membrane structure. nih.govrsc.orgmdpi.com |

| Aggregation in Solution | Formation of micelles above a critical concentration, influenced by alkyl chain length. |

| Influence of Alkyl Chain Length | Longer chains promote stronger aggregation and deeper penetration into membranes. rsc.org |

In Silico Prediction of Spectroscopic Signatures

While specific in silico predictions of the spectroscopic signatures for this compound are not available in the reviewed literature, computational methods like DFT can be used to predict various spectra. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are routinely performed for newly synthesized compounds to aid in their characterization by comparing the computed spectra with experimental data. For this compound, DFT calculations could predict the vibrational frequencies corresponding to C-H stretching of the alkyl chain and aromatic ring, as well as the various bending modes. Similarly, the chemical shifts for the hydrogen and carbon atoms in its structure could be calculated to predict its ¹H-NMR and ¹³C-NMR spectra.

Exploration of Interactions with Nanoscale Systems

The interaction of surfactants with nanoscale systems is a growing area of research, with applications in drug delivery, material science, and nanotechnology. While computational studies specifically exploring the interaction of this compound with nanoscale systems like nanoparticles, nanotubes, or graphene are not prominently documented, the principles governing its interfacial behavior suggest it would readily adsorb onto the surface of many nanomaterials. The nature of this interaction would depend on the surface chemistry of the nanoparticle. For instance, it would likely form a layer on negatively charged nanoparticles through electrostatic interactions. MD simulations would be an ideal tool to explore these interactions, providing insights into the stability of the resulting nanoparticle-surfactant complex and how the surfactant coating might influence the nanoparticle's interaction with biological systems.

Advanced Analytical Methodologies in N Benzyl N,n Dimethyltridecan 1 Aminium Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of N-Benzyl-N,N-dimethyltridecan-1-aminium, enabling its separation from complex matrices and precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitation

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity and concentration of N-benzyl-N,N-dimethylalkylaminium compounds. Reversed-phase HPLC is commonly utilized, where separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The elution of these compounds is typically dependent on the length of the alkyl chain, with shorter chains eluting earlier. shimadzu.com

An established HPLC method for analyzing benzalkonium chlorides (a mixture of N-benzyl-N,N-dimethylalkylaminium chlorides with varying alkyl chain lengths) uses a C18 column with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724). shimadzu.comykcs.ac.cn Detection is often performed using a UV detector. shimadzu.com To enhance retention and improve peak shape for these cationic compounds, ion-pairing reagents like sodium hexanesulfonate can be added to the mobile phase. ykcs.ac.cn

Table 1: Example HPLC Conditions for Benzalkonium Chloride Analysis

| Parameter | Condition | Reference |

|---|---|---|

| System | Nexera XR | shimadzu.com |

| Column | Shim-pack™ XR-ODSⅡ (75 mm×3.0 mm I.D., 2.2 µm) | shimadzu.com |

| Mobile Phase | 20 mmol/L Sodium perchlorate (B79767) in water / acetonitrile = 20 : 80 | shimadzu.com |

| Flowrate | 1.0 mL/min | shimadzu.com |

| Column Temperature | 45 °C | shimadzu.com |

| Detection | UV at 265 nm | shimadzu.com |

Calibration curves constructed using this method demonstrate excellent linearity (r² > 0.999), allowing for accurate quantitation of individual homologues in a sample. shimadzu.com

Coupled Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification

For highly sensitive and selective detection, particularly at trace levels in complex biological or environmental matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique combines the separation power of LC with the mass-resolving capability of MS/MS, providing unequivocal identification and quantification. Electrospray ionization (ESI) in positive ion mode is highly effective for these permanently charged quaternary ammonium (B1175870) compounds. researchgate.netnih.gov

LC-MS/MS methods are capable of detecting N-benzyl-N,N-dimethylalkylaminium compounds in human serum and urine at concentrations in the low ng/mL range. nih.gov The use of multiple reaction monitoring (MRM) enhances selectivity by tracking specific precursor-to-product ion transitions for the analyte and its metabolites. nih.gov This is critical for identifying biotransformation products, such as ω-hydroxy and ω-carboxylic acid metabolites, which have been detected in human samples. nih.govnih.gov The main fragmentation observed in MS/MS analysis typically corresponds to the loss of the benzyl (B1604629) or toluyl group and the formation of a characteristic tropylium (B1234903) ion at m/z 91. nih.gov

Table 2: Method Limits for QACs in Human Serum via LC-MS/MS

| Compound | Method Limit of Detection (MLOD) (ng/mL) | Method Limit of Quantification (MLOQ) (ng/mL) | Reference |

|---|---|---|---|

| Benzalkonium (C12) | 0.01 | 0.04 | nih.gov |

| Benzalkonium (C14) | 0.01 | 0.03 | nih.gov |

| Benzalkonium (C16) | 0.01 | 0.02 | nih.gov |

Electrochemical Methods for Compound Detection and Transformation Monitoring

Electrochemical methods offer a sensitive and often portable means for detecting analytes and monitoring chemical reactions. The electrooxidation of benzylamines at a gold electrode in an alkaline solution has been studied, providing a basis for detecting this compound. researchgate.net The process involves the adsorption of the amine onto the electrode surface, followed by a heterogeneous dehydrogenation step. researchgate.net

Furthermore, electrochemical techniques can be used to monitor the transformation of these compounds. For instance, an efficient electrochemical method has been developed for the oxidative cleavage of the C–N bond in benzylamines. This reaction proceeds under mild, metal-free conditions, using water as the oxygen source, and can be monitored by tracking the consumption of the reactant and the formation of products like aldehydes. rsc.org Such methods are valuable for studying the degradation pathways and stability of this compound.

Biological Assay Systems for Mechanistic Inquiry in Preclinical Models

To understand the biological effects and mechanisms of action of this compound at the cellular level, various in vitro biological assay systems are employed. Research on the broader class of benzalkonium chlorides (BACs) provides significant insight into the expected cellular responses.

In Vitro Cell-Based Assays for Cellular Responses (e.g., cell cycle progression, ROS levels)

Cell-based assays are fundamental for assessing the cytotoxic and sublethal effects of compounds. Studies on BACs using human cell lines have shown dose-dependent effects on cell viability, cell cycle progression, and the generation of reactive oxygen species (ROS). jst.go.jpnih.gov

Cell Cycle Analysis: Exposure of human lung epithelial cells to BACs has been shown to induce G0/G1 cell cycle arrest. jst.go.jp This is often investigated using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov In some cell types, BAC exposure can also lead to an accumulation of cells in the G2/M phase. researchgate.net

ROS Levels: The impact of BACs on cellular oxidative stress is frequently measured by quantifying intracellular ROS levels. Assays using fluorescent probes like dichlorofluorescein diacetate (DCFDA) can detect changes in ROS production. nih.govnih.gov Studies have demonstrated that BACs can induce the production of ROS, which is implicated in the compound's cytotoxic effects. nih.govresearchgate.net

Table 3: Summary of In Vitro Cellular Responses to Benzalkonium Chlorides

| Cellular Response | Assay Method | Observed Effect | Reference |

|---|---|---|---|

| Cell Cycle Progression | Flow Cytometry | Induction of G0/G1 arrest; accumulation in G2/M phase | jst.go.jpresearchgate.net |

| Reactive Oxygen Species (ROS) | Fluorescent Probe Assays (e.g., DCFDA) | Increased intracellular ROS levels | nih.govnih.gov |

| Cell Viability | MTT Assay, Trypan Blue Exclusion | Dose-dependent decrease in viability | researchgate.netresearchgate.net |

| Apoptosis | Flow Cytometry (Apo 2.7), Western Blot (Caspase-3) | Induction of apoptosis | researchgate.netarvojournals.org |

Assessment of Gene and Protein Expression through Immunofluorescence Microscopy and RT-qPCR

To delve deeper into the molecular mechanisms, changes in gene and protein expression are assessed using techniques like immunofluorescence microscopy and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Immunofluorescence Microscopy: This technique allows for the visualization of specific proteins within cells. Following exposure to BACs, immunofluorescence can be used to observe changes in the expression and localization of proteins involved in proliferation (e.g., Ki67), apoptosis, and cellular structure. nih.govnih.gov Studies on other quaternary ammonium compounds have used fluorescent dyes to observe morphological changes, such as increased vacuolization and alterations in the protoplast, upon exposure. cia.gov

RT-qPCR: This is a highly sensitive method for quantifying mRNA levels, providing insight into how a compound affects gene expression. Following exposure to BACs, RT-qPCR has been used to measure the expression of genes related to the cell cycle (e.g., CDC6), apoptosis (e.g., Bax, Bcl-2, p53), inflammation, and stress responses. jst.go.jpnih.govnih.gov Such analyses have revealed that BACs can upregulate pro-apoptotic genes and downregulate key cell cycle regulators. jst.go.jpnih.gov In microbial communities, RT-qPCR is also used to quantify the expression of antibiotic resistance genes (ARGs), which can be promoted by exposure to BACs. nih.govresearchgate.net

Biochemical Pathway Analysis (e.g., inflammatory signaling pathways)

As of late 2025, direct research detailing the specific effects of this compound on biochemical pathways, particularly inflammatory signaling, is not available in the published scientific literature. However, extensive research into structurally related quaternary ammonium compounds (QACs) and similar benzyl-amine derivatives provides a framework for understanding its potential mechanisms of action and impact on cellular signaling.

Studies on compounds like N-benzyl-N-methyldecan-1-amine (BMDA), which shares a benzyl-amine core structure, have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. frontiersin.orgnih.gov This research offers valuable insights into the potential biochemical behavior of this compound.

Research has shown that QACs can influence inflammatory responses, though the effects can be complex, sometimes leading to pro-inflammatory reactions or, conversely, immunosuppression. frontiersin.orgnih.govacs.org For instance, exposure to certain QACs has been linked to a dose-dependent increase in inflammatory cytokines in human subjects. acs.org In contrast, studies in lupus-prone mice have shown that ambient exposure to QAC disinfectants led to immunosuppressive effects, reducing splenomegaly by affecting neutrophil migration and T-cell activation. frontiersin.org

The primary mechanism for the antimicrobial action of QACs involves the disruption of microbial cell membranes. nih.gov This interaction with cell membranes could potentially trigger or inhibit signaling cascades within mammalian cells that govern inflammation.

In-depth analysis of BMDA, a related non-quaternary benzyl-amine, has revealed specific molecular targets within inflammatory pathways. In various experimental models, BMDA has been shown to suppress inflammation by inhibiting the activation of critical signaling molecules. frontiersin.orgnih.govnih.gov

Key pathways and molecules affected by the related compound BMDA include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. BMDA has been found to inhibit the phosphorylation and activation of NF-κB. frontiersin.orgnih.gov This action leads to a downstream reduction in the production of inflammatory proteins.

MAPK (Mitogen-Activated Protein Kinase) Signaling: This includes pathways involving JNK (c-Jun N-terminal kinase) and p38 MAPK, which are crucial for the production of inflammatory cytokines. Research demonstrates that BMDA can block or deactivate JNK and p38 MAPK signaling. frontiersin.orgnih.govnih.gov

Inflammatory Cytokines and Mediators: As a result of inhibiting the NF-κB and MAPK pathways, related compounds have been shown to down-regulate the transcription and production of key inflammatory molecules. nih.govnih.gov

The table below summarizes the observed effects of the related compound N-benzyl-N-methyldecan-1-amine (BMDA) on specific inflammatory pathways and mediators, which may inform future research on this compound.

Interactive Table: Effects of a Structurally Related Compound (BMDA) on Inflammatory Pathways

| Pathway/Molecule | Experimental Model | Observed Effect | Reference |

| Signaling Pathways | |||

| NF-κB | DNCB-induced atopic dermatitis mouse model | Inhibition of phosphorylation | nih.gov |

| LPS-stimulated THP-1 cells | Blocked signaling | frontiersin.orgnih.gov | |

| JNK | LPS-stimulated THP-1 cells | Blocked signaling | frontiersin.orgnih.gov |

| DNCB-induced atopic dermatitis mouse model | Impeded activation | nih.gov | |

| p38 MAPK | LPS-stimulated THP-1 cells | Blocked signaling | frontiersin.orgnih.gov |

| DNCB-induced atopic dermatitis mouse model | Impeded activation | nih.gov | |

| Inflammatory Cytokines | |||

| TNF-α (Tumor Necrosis Factor-alpha) | LPS-stimulated THP-1 cells | Inhibition of production | frontiersin.orgnih.gov |

| DNCB-induced atopic dermatitis mouse model | Decreased transcript levels | nih.gov | |

| IL-1β (Interleukin-1beta) | LPS-stimulated THP-1 cells | Inhibition of production | frontiersin.org |

| DNCB-induced atopic dermatitis mouse model | Decreased transcript levels | nih.gov | |

| IL-6 (Interleukin-6) | DNCB-induced atopic dermatitis mouse model | Decreased transcript levels | nih.gov |

| Other Inflammatory Mediators | |||

| iNOS (Inducible Nitric Oxide Synthase) | DNCB-induced atopic dermatitis mouse model | Decreased transcript levels | nih.gov |

| COX-2 (Cyclooxygenase-2) | DNCB-induced atopic dermatitis mouse model | Decreased transcript levels | nih.gov |

This data pertains to the structurally related compound N-benzyl-N-methyldecan-1-amine (BMDA) and is presented to illustrate potential areas of investigation for this compound.

While these findings provide a strong foundation, dedicated biochemical analysis of this compound is necessary to elucidate its specific interactions with inflammatory signaling pathways and determine its unique pharmacological profile. Future research would need to confirm whether its quaternary ammonium structure and specific alkyl chain length (tridecan-1) confer similar or distinct activities compared to its tertiary amine and decyl-chain analogues.

Emerging Research Frontiers and Innovative Applications of N Benzyl N,n Dimethyltridecan 1 Aminium in Scientific Disciplines

Fundamental Research on Surface Active Properties and Their Molecular Basis

N-Benzyl-N,N-dimethyltridecan-1-aminium is a member of the quaternary ammonium (B1175870) compounds (QACs), a class of cationic surfactants renowned for their amphiphilic nature. innospk.com This molecular structure, featuring a positively charged nitrogen atom, a nonpolar tridecyl (C13) hydrocarbon tail, and a benzyl (B1604629) group, allows it to adsorb at interfaces, such as air-water or oil-water, and consequently alter the physicochemical properties of the system. innospk.com The long hydrocarbon chain provides the hydrophobic character, while the quaternary ammonium head group is hydrophilic. This dual nature is the foundation of its surface-active properties. innospk.com

Micellization Characteristics and Critical Micelle Concentration Studies

In aqueous solutions, individual surfactant molecules, known as unimers, can spontaneously self-assemble into organized structures called micelles once a specific concentration is reached. This threshold is known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant primarily exists as monomers. Above the CMC, the molecules aggregate to shield their hydrophobic tails from the aqueous environment, forming spherical, cylindrical, or other types of micellar structures. researchgate.net

The CMC is a crucial parameter indicating surfactant efficiency; a lower CMC value signifies that less surfactant is needed to initiate micellization and achieve significant surface activity. The CMC of N-Alkyl-N-Benzyl-N,N-dimethylammonium chlorides is highly dependent on the length of the alkyl chain. For instance, studies on its close homologs show a decrease in CMC as the hydrocarbon chain length increases due to stronger hydrophobic interactions.

Research on dodecyldimethylbenzylammonium chloride (C12) has identified a CMC and, at higher concentrations, a second CMC where spherical micelles may transition into other shapes. researchgate.net The CMC for various alkyl benzyl dimethyl ammonium chlorides has been determined using methods like conductivity, surface tension, and UV spectroscopy. ekb.eg

Table 1: Critical Micelle Concentration (CMC) of Related Alkyl Dimethyl Benzyl Ammonium Chlorides

| Compound | Alkyl Chain Length | Method | CMC (mol/kg⁻¹) | Temperature (°C) |

|---|---|---|---|---|

| Dodecyldimethylbenzylammonium chloride | C12 | Conductivity | ~0.01-0.015 | 25 |

This interactive table is based on data for structurally similar compounds to illustrate the expected range for this compound. The exact CMC for the C13 variant would likely fall between the values observed for the C12 and C14 homologs. researchgate.net

Interfacial Tension Reduction and Emulsification Mechanisms

A primary function of surfactants like this compound is their ability to reduce the interfacial tension (IFT) between two immiscible liquids, such as oil and water. researchgate.net When introduced into an oil-water system, the amphiphilic molecules orient themselves at the interface, with the hydrophobic tail penetrating the oil phase and the hydrophilic head remaining in the aqueous phase. This alignment disrupts the cohesive energy at the interface, thereby lowering the IFT. researchgate.netnih.gov The reduction in IFT is a key factor in the formation of emulsions. medchemexpress.com

The emulsification mechanism involves two main processes:

Lowering of Interfacial Tension: By reducing the energy required to create new interfacial area, the surfactant facilitates the dispersion of one liquid phase into another in the form of fine droplets. innospk.com

Formation of a Stabilizing Film: The adsorbed surfactant molecules form a protective film around the dispersed droplets. For an oil-in-water emulsion, the positively charged hydrophilic head groups orient towards the water, creating an electrostatic repulsion between the droplets. This repulsive barrier prevents the droplets from coalescing, thus ensuring the stability of the emulsion. innospk.commedchemexpress.com

Development of Novel Catalytic Systems and Methodologies

This compound and related QACs are widely utilized as phase-transfer catalysts (PTCs). innospk.commedchemexpress.com In many organic syntheses, reactants are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). The reaction rate is often slow because the reactants cannot interact effectively.

A PTC, such as this quaternary ammonium salt, facilitates the reaction by transporting a reactant from one phase to another. The positively charged cation can pair with an anion (e.g., a nucleophile) from the aqueous phase, and the surrounding organic groups (benzyl, dimethyl, and tridecyl) render the resulting ion pair soluble in the organic phase. This allows the transported anion to react with the organic substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle. This methodology is crucial in the production of pharmaceuticals and agrochemicals. innospk.commedchemexpress.com

Integration into Advanced Materials Science Research

The self-assembling properties of this compound make it a valuable component in materials science.

Self-Assembling Systems: The ability to form micelles is a fundamental example of self-assembly. Researchers can control the size, shape, and properties of these aggregates by modifying factors like concentration, temperature, and ionic strength. These organized systems can act as templates or nanoreactors for the synthesis of nanoparticles or in the formulation of advanced drug delivery systems.

Functionalized Surfaces: As a cationic surfactant, the compound readily adsorbs onto negatively charged surfaces (e.g., silica, clays (B1170129), many polymers). This property is used to modify the surface characteristics of materials. For instance, it can be used to create hydrophobic coatings on hydrophilic substrates or to introduce a positive surface charge, which can then be used to attach other molecules or nanoparticles for specific functionalities.

Investigation of Mechanistic Biological Interactions in Preclinical Models

While direct studies on this compound are scarce, research on structurally related compounds provides insight into potential biological activities, particularly anti-inflammatory effects.

Anti-inflammatory Mechanisms through Modulation of Signaling Pathways

Studies on N-benzyl-N-methyldecan-1-amine (BMDA), a related compound, have demonstrated significant anti-inflammatory properties in preclinical models. nih.govnih.govfrontiersin.org These studies suggest that the mechanism of action involves the modulation of key inflammatory signaling pathways.

In models of atopic dermatitis and colitis, compounds like BMDA have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.org This suppression occurs at the transcriptional level. nih.gov

The key mechanistic findings include:

MAPK Pathway Inhibition: The compounds were found to deactivate c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are critical upstream regulators of inflammatory responses. nih.govnih.gov

NF-κB Signaling Down-regulation: A crucial transcription factor, Nuclear Factor-kappa B (NF-κB), orchestrates the expression of numerous inflammatory proteins. Research has shown that phosphorylation of NF-κB is significantly inhibited by treatment with these related compounds, effectively blocking its activation and subsequent pro-inflammatory gene expression. nih.govfrontiersin.org

These findings indicate that related benzyl-amine structures possess the ability to mitigate inflammatory responses by targeting the JNK/p38 MAPK and NF-κB signaling pathways. frontiersin.org

Table 2: Summary of Anti-Inflammatory Effects of a Related Compound (BMDA) in Preclinical Models

| Inflammatory Mediator/Pathway | Effect Observed | Model | Reference |

|---|---|---|---|

| TNF-α, IL-1β, IL-6 | Down-regulation of transcript levels | Atopic Dermatitis, Colitis | nih.govfrontiersin.org |

| JNK, p38 MAPK | Deactivation/Inhibition of phosphorylation | Atopic Dermatitis, Colitis | nih.govnih.gov |

This interactive table summarizes findings for N-benzyl-N-methyldecan-1-amine (BMDA), a compound with structural similarities to the subject of this article.

Anti-photoaging Research via ROS Reduction and DNA Damage Protection

No research data was found specifically investigating the anti-photoaging properties of this compound, including its potential to reduce Reactive Oxygen Species (ROS) or protect against DNA damage.

Exploration of Effects on Cell Proliferation and Differentiation

There are no available studies detailing the effects of this compound on the processes of cell proliferation or differentiation in any cell line or biological system.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N,N-dimethyltridecan-1-aminium derivatives?

- Methodology : The synthesis typically involves alkylation of a tertiary amine with a benzyl halide. For example, reacting dimethyltridecan-1-amine with benzyl chloride under basic conditions (e.g., NaOH) to form the quaternary ammonium salt. Oxidation steps may follow, as seen in the synthesis of analogous nickel complexes, where NiCl₂·6H₂O is oxidized by I₃⁻ in methanol to yield [Ni(dmit)₂]⁻ anions, followed by cation exchange .

Q. How is the crystal structure of this compound complexes determined?

- Methodology : Single-crystal X-ray diffraction is the primary method. For instance, triclinic crystals (space group P1) with lattice parameters a = 12.1626 Å, b = 12.2384 Å, and c = 27.778 Å have been reported for related compounds. Bond lengths (e.g., Ni–S = 2.150–2.166 Å) and intermolecular interactions (e.g., Ni···S contacts at 3.734 Å) are analyzed to confirm geometry and packing .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Follow GHS hazard classifications:

- Acute toxicity (Oral, Category 4) : Use gloves (e.g., nitrile) and avoid skin contact.

- Respiratory irritation : Work under fume hoods with adequate ventilation.

- Eye irritation : Wear safety goggles and face shields.

Emergency protocols include rinsing eyes with water for 15 minutes and using activated carbon for spill containment .

Advanced Research Questions

Q. How do intermolecular interactions influence the material properties of quaternary ammonium salts?

- Methodology : Analyze crystal packing via X-ray diffraction. For example, [Ni(dmit)₂]⁻ anions form 2D layers through Ni···S and S···S interactions (van der Waals radii ~3.5–3.7 Å), which influence conductivity and magnetic properties. Larger cations weaken these interactions, altering material stability .

Q. What challenges arise in optimizing reaction yields for quaternary ammonium salt synthesis?

- Methodology : Variables include:

- Stoichiometry : Excess benzyl halide improves alkylation efficiency.

- Solvent choice : Methanol or acetonitrile enhances solubility of intermediates.

- Temperature : Reactions at 20–25°C minimize side products.

Yield optimization requires iterative HPLC or GC-MS analysis to monitor purity .

Q. How does alkyl chain length affect physicochemical properties in this compound class?

- Methodology : Compare analogs (e.g., C12, C14, C16 chains) via:

- Solubility : Longer chains reduce water solubility (logP increases by ~0.5 per CH₂ group).

- Thermal stability : DSC shows higher melting points for longer chains (e.g., C16: ~150°C vs. C12: ~120°C).

- Aggregation behavior : Dynamic light scattering reveals micelle formation thresholds .

Q. How can NMR and mass spectrometry resolve structural ambiguities in derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm) and methyl groups (δ 3.1–3.3 ppm).

- High-resolution MS : Confirm molecular ions (e.g., [M-Cl]⁺ for C₂₇H₅₀N⁺ requires m/z 384.394).

- ESI-MS : Detect coordination complexes, such as [Ni(dmit)₂]⁻ at m/z 537.8 .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported crystallographic data?

- Methodology : Cross-validate using:

- R-factor consistency : Ensure values ≤0.05 for high-quality datasets.

- Cambridge Structural Database (CSD) : Compare bond angles/lengths with analogs (e.g., Ni–S deviations >0.02 Å suggest measurement errors).

- Temperature effects : Low-temperature (100 K) data reduce thermal motion artifacts .

Q. Why do synthetic protocols for analogous compounds vary in oxidation steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.